6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with ethylamine to form an intermediate, which is then cyclized and further reacted with sulfur-containing reagents to introduce the sulfanylidene group . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as column chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The sulfanylidene group is particularly important for its reactivity, allowing the compound to form covalent bonds with target molecules. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-3,4-dimethoxybenzil: Shares a similar aromatic structure but lacks the quinazolinone and sulfanylidene groups.
2-(2-chloro-3,4-dimethoxy)phenylethylamine: Similar in having the chloro and dimethoxy groups but differs in the overall structure and functional groups.
Properties
Molecular Formula |
C18H17ClN2O3S |
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Molecular Weight |
376.9 g/mol |
IUPAC Name |
6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C18H17ClN2O3S/c1-23-15-6-3-11(9-16(15)24-2)7-8-21-17(22)13-10-12(19)4-5-14(13)20-18(21)25/h3-6,9-10H,7-8H2,1-2H3,(H,20,25) |
InChI Key |
NDQYQBXGRAOWBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S)OC |
Origin of Product |
United States |
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